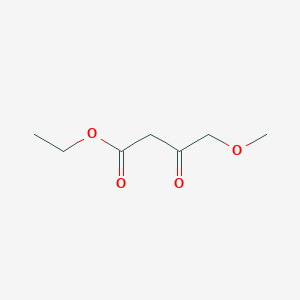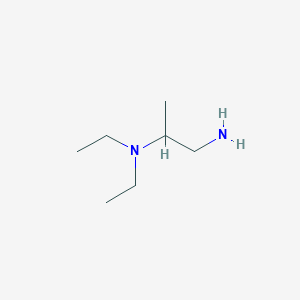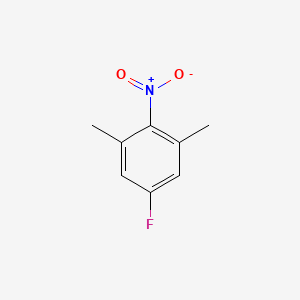
2-(4-Bromophenyl)propan-2-ol
Vue d'ensemble
Description
2-(4-Bromophenyl)propan-2-ol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a medicine intermediate .
Molecular Structure Analysis
The molecular formula of 2-(4-Bromophenyl)propan-2-ol is C9H11BrO . The InChI code is 1S/C9H11BrO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 .Physical And Chemical Properties Analysis
2-(4-Bromophenyl)propan-2-ol is a solid at room temperature . It has a molecular weight of 215.09 . It is slightly soluble in water (1.4 g/L at 25°C) .Applications De Recherche Scientifique
Organic Synthesis
2-(4-Bromophenyl)propan-2-ol: is a valuable intermediate in organic synthesis . Its bromophenyl group is particularly useful in facilitating various chemical reactions, such as nucleophilic substitutions and electrophilic additions. This compound can act as a precursor for synthesizing more complex molecules, including those with pharmaceutical relevance.
Pharmaceuticals
In the pharmaceutical industry, 2-(4-Bromophenyl)propan-2-ol serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) . It can be transformed into various pharmacologically active compounds, contributing to the development of new medications.
Agrochemicals
The compound’s role in agrochemicals is significant as it is used to create intermediates for pesticides and herbicides . Its structural properties allow for the synthesis of compounds that can interact with biological systems in pests, providing a means to protect crops from various types of infestations.
Dyestuffs
In the field of dyestuffs, 2-(4-Bromophenyl)propan-2-ol is utilized as a building block for complex dye molecules . Its incorporation into dye structures can enhance the binding affinity of dyes to fabrics, leading to more vibrant and long-lasting colors.
Medicine Intermediate
As a medicine intermediate, this compound is involved in the production of various medicinal compounds . Its versatility in chemical reactions makes it a key ingredient in the synthesis of diverse therapeutic agents.
Research and Development
In R&D, 2-(4-Bromophenyl)propan-2-ol is often used in the study of chemical processes and reaction mechanisms . Its predictable reactivity pattern makes it an excellent model compound for educational purposes and for developing new synthetic methodologies.
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers for 2-(4-Bromophenyl)propan-2-ol can be found at the provided references .
Propriétés
IUPAC Name |
2-(4-bromophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGYBHJTXLXRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506744 | |
| Record name | 2-(4-Bromophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)propan-2-ol | |
CAS RN |
2077-19-2 | |
| Record name | 2-(4-Bromophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research paper focuses on the palladium-catalyzed Negishi coupling reaction between various arylzinc chlorides and sterically hindered vinyl iodides []. While the study successfully employed several aryl bromides as precursors to the arylzinc chlorides, 2-(4-bromophenyl)propan-2-ol (along with 4-bromobenzoic acid methyl ester) did not yield the desired cross-coupling products [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




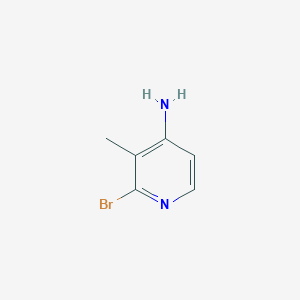


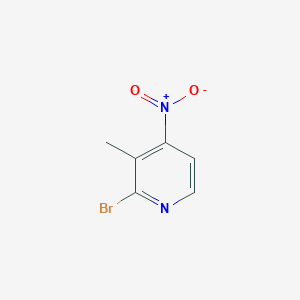
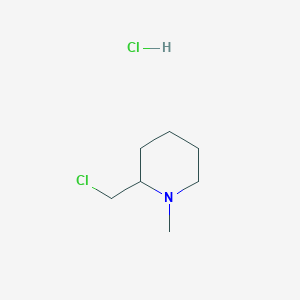
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)
